molecular formula C8H6F6 B14608558 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene CAS No. 60903-77-7

1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene

Cat. No.: B14608558
CAS No.: 60903-77-7
M. Wt: 216.12 g/mol
InChI Key: VZEVJKBXYWEBAY-UHFFFAOYSA-N
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Description

1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C8H6F6 . This compound is characterized by its unique structure, which includes six fluorine atoms and two methyl groups attached to a cyclohexa-1,4-diene ring. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of 2,5-dimethylcyclohexa-1,4-diene using a fluorinating agent such as elemental fluorine (F2) or fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent like hexafluoroisopropanol to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds in the cyclohexa-1,4-diene ring.

    Substitution Reactions: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Addition: Reagents such as or can be used in the presence of a catalyst.

    Substitution Reactions: Reagents like (e.g., amines, alcohols) can be employed to replace fluorine atoms.

Major Products Formed:

Scientific Research Applications

1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene involves its interaction with molecular targets through its fluorinated and diene structure. The compound can participate in electrophilic and nucleophilic reactions , affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in chemical synthesis .

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar applications in chemical synthesis and as a solvent.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound used in organic synthesis.

Uniqueness: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is unique due to its diene structure combined with multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .

Properties

CAS No.

60903-77-7

Molecular Formula

C8H6F6

Molecular Weight

216.12 g/mol

IUPAC Name

1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H6F6/c1-3-5(9)8(13,14)4(2)6(10)7(3,11)12/h1-2H3

InChI Key

VZEVJKBXYWEBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(C1(F)F)F)C)(F)F)F

Origin of Product

United States

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